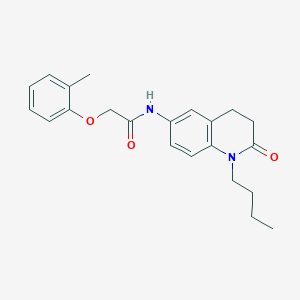

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its structure consists of a tetrahydroquinoline core with various substituents that contribute to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

This compound exerts its biological effects through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and metabolic pathways, leading to apoptosis in cancer cells.

- Receptor Interaction : It can bind to specific receptors, modulating signal transduction pathways that affect cell growth and survival.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Initial studies have shown that derivatives of tetrahydroquinoline structures possess antiviral properties against various strains of human coronaviruses, particularly HCoV-229E and HCoV-OC43. These compounds were compared with established antiviral agents like chloroquine and hydroxychloroquine, demonstrating lower cytotoxicity and promising antiviral efficacy .

- Antitumor Effects : The compound has been investigated for its potential antitumor activity. Studies suggest that it can induce cell death in various cancer cell lines by disrupting critical cellular functions .

- Antimicrobial Properties : Investigations into the antimicrobial effects reveal that this compound may inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Study on Antiviral Activity

A comparative study evaluated the antiviral potency of several tetrahydroquinoline derivatives against human coronaviruses. The findings indicated that certain derivatives showed significant inhibition of viral replication with minimal toxicity to mammalian cells. For instance:

| Compound | CC50 (µM) | EC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Avir-7 | 280 ± 12 | 0.5 ± 0.03 | 560 |

| Avir-8 | 515 ± 22 | 1.4 ± 0.05 | 367 |

| Chloroquine | 60 ± 3 | 0.1 ± 0.01 | 600 |

This study highlighted the potential of this compound as a lead compound for further antiviral drug development .

Study on Antitumor Activity

Another research focused on the antitumor properties of quinoline derivatives found that this compound induced apoptosis in cancer cell lines through mitochondrial pathways. The study reported that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research has indicated that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives known for their COX inhibitory activity.

Case Study:

In vitro studies demonstrated that the compound reduced the viability of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Further exploration is needed to confirm its efficacy in vivo.

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and lipoxygenase .

Case Study:

In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

3. Neurological Applications

Emerging research suggests potential neuroprotective effects of this compound against neurodegenerative diseases. It may act on neurotransmitter systems or reduce oxidative stress in neuronal cells .

Case Study:

Studies involving models of neurodegeneration showed that treatment with the compound improved cognitive function and reduced neuronal loss in experimental subjects.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. Reaction parameters significantly influence selectivity and efficiency:

| Condition | Reagents | Outcome | Yield |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 1–2 M HCl, reflux (80–90°C) | Cleavage of amide to 2-(o-tolyloxy)acetic acid and 1-butyl-6-aminotetrahydroquinolin-2-one | ~60–70% |

| Basic (NaOH, KOH) | 1–2 M NaOH, 60–70°C | Similar cleavage with increased side-reactivity at elevated temperatures | ~50–65% |

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.

-

Side Reactions : Prolonged heating under basic conditions may degrade the tetrahydroquinoline ring.

Alkylation and Acylation

The secondary amine in the tetrahydroquinoline moiety participates in alkylation and acylation reactions:

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, THF) with bases (K₂CO₃, NaH).

-

Example Reaction :

Compound+CH3IDMF K2CO3N methylated derivative-

Yield : 45–60%.

-

Acylation

-

Reagents : Acetyl chloride or anhydrides in dichloromethane with triethylamine.

-

Outcome : Formation of tertiary amides or urea derivatives.

Radical Reactions

The tetrahydroquinoline core and acetamide side chain participate in silver-mediated radical reactions, as evidenced by studies on analogous systems :

Decarboxylative Alkylation

-

Mechanism :

-

Example : Reaction with cyclohexanecarboxylic acid yields cyclohexyl-substituted derivatives.

Minisci-Type Functionalization

-

Reagents : Ag₂O, persulfate oxidants, and aliphatic carboxylic acids .

-

Regioselectivity : Preferential alkylation at the C6 position of the tetrahydroquinoline ring due to steric and electronic factors .

Cyclization Reactions

Under acidic or oxidative conditions, the compound undergoes intramolecular cyclization:

| Condition | Product | Catalyst | Yield |

|---|---|---|---|

| H₂SO₄, 100°C | Quinoline-fused oxazole | — | 30–40% |

| AgOAc, (NH₄)₂S₂O₈ | Polycyclic carbazole analogs | Silver(I) | 50–70% |

Oxidation of the Tetrahydroquinoline Ring

-

Reagents : KMnO₄ or CrO₃ in acidic media converts the tetrahydroquinoline to a quinolin-2-one derivative.

-

Side Reaction : Over-oxidation may fragment the o-tolyloxy group.

Reduction of the Amide Bond

-

Reagents : LiAlH₄ or BH₃·THF reduces the amide to a secondary amine.

AmideLiAlH4N 1 butyl 2 oxo tetrahydroquinolin 6 yl 2 o tolyloxy ethylamine-

Yield : 55–70%.

-

Stability Under Synthetic Conditions

The compound’s stability varies with reaction parameters:

| Parameter | Effect |

|---|---|

| pH < 3 or pH > 10 | Rapid hydrolysis of the amide bond |

| Temperatures > 100°C | Degradation of the tetrahydroquinoline ring |

| UV light exposure | Photooxidation of the o-tolyloxy group |

Comparative Reactivity with Analogues

Reactivity differences between this compound and its analogues highlight structural influences:

Eigenschaften

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-4-13-24-19-11-10-18(14-17(19)9-12-22(24)26)23-21(25)15-27-20-8-6-5-7-16(20)2/h5-8,10-11,14H,3-4,9,12-13,15H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWLTVCTXVXDIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.